Aziridine, hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

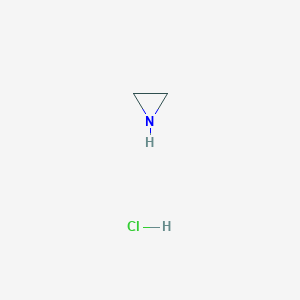

Aziridine, hydrochloride is a polymer derived from aziridine, a three-membered heterocycle containing nitrogen

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Aziridine, hydrochloride can be synthesized through the polymerization of aziridine monomers. The polymerization process can be initiated by various methods, including cationic and anionic ring-opening polymerization. Common initiators for these polymerizations include methyl triflate, perchloric acid, boron trifluoride etherate, dimethyl sulfate, and hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of aziridine, homopolymer, hydrochloride typically involves the use of large-scale polymerization reactors. The reaction conditions are carefully controlled to ensure the desired molecular weight and polymer structure. The polymerization process may involve the use of solvents and catalysts to facilitate the reaction and improve yield .

Analyse Chemischer Reaktionen

Types of Reactions

Aziridine, hydrochloride undergoes various chemical reactions, including:

Oxidation: The polymer can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the polymer’s properties by reducing specific functional groups.

Substitution: The polymer can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated polymers, while substitution reactions can introduce various functional groups into the polymer chain .

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

Aziridine derivatives are crucial intermediates in the synthesis of various nitrogen-containing compounds. The following are key aspects of their synthetic applications:

- Synthesis of Complex Molecules : Aziridines serve as versatile building blocks for synthesizing complex organic molecules, including natural products and pharmaceuticals. They can be transformed into a variety of functionalized compounds through ring-opening reactions, which can be regioselective depending on the substituents on the aziridine ring .

- Catalytic Reactions : Recent studies have highlighted the use of novel catalysts in aziridine synthesis. For instance, researchers from Japan demonstrated a method using cinchona alkaloid-derived catalysts to achieve high yields and enantioselectivity in the synthesis of aziridine-oxazolone compounds . This advancement opens avenues for developing new drugs and drug candidates that are challenging to synthesize using traditional methods.

- Enantioselective Synthesis : The ability to produce enantiomerically pure aziridines has been enhanced through various catalytic strategies. For example, phosphinothiourea-catalyzed reactions have shown promise in generating enantioselective products from aziridines .

Aziridine hydrochloride and its derivatives exhibit a wide range of biological activities, making them attractive candidates for drug development:

- Anticancer Properties : Recent research has identified significant anticancer activity in certain aziridine derivatives. For instance, chiral phosphine oxides derived from aziridines have demonstrated potent inhibition of cancer cell viability in human cervical carcinoma (HeLa) and endometrial adenocarcinoma (Ishikawa) cells, with IC50 values comparable to established chemotherapeutics like cisplatin . These compounds induce cell cycle arrest and apoptosis, indicating their potential as anticancer agents.

- Antibacterial Activity : Some aziridine derivatives have shown antibacterial effects against clinical strains of Staphylococcus aureus. The structure-activity relationship studies indicate that modifications to the aziridine scaffold can enhance antibacterial efficacy .

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of two aziridine phosphine oxides on HeLa and Ishikawa cells. The results indicated:

- IC50 Values : Compound 5 showed IC50 values of 6.4 µM (HeLa) and 4.6 µM (Ishikawa), while Compound 7 exhibited values of 7.1 µM and 10.5 µM, respectively.

- Mechanism of Action : Both compounds caused significant S-phase arrest during the cell cycle, leading to increased apoptosis markers such as phosphatidylserine exposure and oxidative stress indicators .

Case Study 2: Synthetic Utility

In a recent publication, researchers detailed the regioselective ring-opening reactions of aziridines under various conditions:

Wirkmechanismus

The mechanism of action of aziridine, homopolymer, hydrochloride involves the nucleophilic addition of a tertiary amine within the polymer to an aziridinium ion, resulting in the formation of an unreactive quaternary amine. This reaction pathway is crucial for the polymer’s stability and functionality in various applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Azetidine, homopolymer, hydrochloride: Similar in structure and polymerization chemistry to aziridine, homopolymer, hydrochloride.

Ethyleneimine, homopolymer, hydrochloride: Another nitrogen-containing polymer with comparable properties.

Uniqueness

Aziridine, hydrochloride is unique due to its ability to form highly stable and functional polymers through ring-opening polymerization. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .

Eigenschaften

CAS-Nummer |

26338-45-4 |

|---|---|

Molekularformel |

C2H6ClN |

Molekulargewicht |

79.53 g/mol |

IUPAC-Name |

aziridine;hydrochloride |

InChI |

InChI=1S/C2H5N.ClH/c1-2-3-1;/h3H,1-2H2;1H |

InChI-Schlüssel |

JXHSZQZCKLNUGB-UHFFFAOYSA-N |

SMILES |

C1CN1.Cl |

Kanonische SMILES |

C1CN1.Cl |

Piktogramme |

Irritant; Environmental Hazard |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.